![molecular formula C19H26N8O B4057467 N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4057467.png)
N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide
Overview
Description
N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide is a useful research compound. Its molecular formula is C19H26N8O and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide is 382.22295748 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Discovery of Clinical Candidate K-604
K-604 is identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating significant selectivity over ACAT-2. This compound, with enhanced aqueous solubility and oral absorption, has been designated as a clinical candidate for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial Nano-Materials
Derivatives obtained from reactions involving similar chemical structures have shown significant antimicrobial activities against pathogenic bacteria and Candida species. The compounds demonstrated more effective antifungal than antibacterial properties, highlighting their potential in antimicrobial applications (Mokhtari & Pourabdollah, 2013).
Anti-Inflammatory and Analgesic Agents
Compounds derived from a similar synthetic process have been evaluated for their analgesic and anti-inflammatory activities. These studies provide insights into the therapeutic potentials of these compounds, suggesting their utility in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Pharmacological Screening
N-Mannich bases of benzimidazole derivatives, related to the compound , have been synthesized and shown to possess significant pharmacological activities, including analgesic and anti-inflammatory effects. These findings underline the compound's potential in pharmaceutical applications (Jesudason et al., 2009).
Novel Heterocycles Synthesis
Research on the synthesis of novel heterocycles, including isoxazolines and isoxazoles, through reactions involving N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcases the diverse chemical applications and the potential for discovering new therapeutic agents (Rahmouni et al., 2014).
properties
IUPAC Name |
N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O/c1-14-5-7-25(8-6-14)12-18-22-23-24-27(18)13-19(28)20-9-16-11-26-10-15(2)3-4-17(26)21-16/h3-4,10-11,14H,5-9,12-13H2,1-2H3,(H,20,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTZZWLYSDVBMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NN=NN2CC(=O)NCC3=CN4C=C(C=CC4=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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